molecular formula C8H15N3 B1427547 1-(3-methylbutyl)-1H-pyrazol-3-amine CAS No. 1003012-14-3

1-(3-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B1427547
CAS No.: 1003012-14-3
M. Wt: 153.22 g/mol
InChI Key: BTTKVSKNKAZIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbutyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Applications

  • Synthesis and Characterization of Pyrazole Derivatives: Pyrazole derivatives have been synthesized and characterized, demonstrating significant biological activity against breast cancer and microbes. These derivatives include N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine and 2-(((1H-pyrazol-1-yl) methyl) amino) benzoic acid (Titi et al., 2020).

Amine Oxidase Inhibition

  • Inhibition of Monoamine Oxidases: A series of pyrazole derivatives have shown the ability to inhibit monoamine oxidases selectively. These compounds, including 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, displayed low I(50) values, indicating potent inhibition (Manna et al., 2002).

Catalysis and Synthesis

  • Palladium-Catalyzed Asymmetric Allylic Amination: Chiral ferrocenyl pyrazole ligands have been used effectively in palladium-catalyzed asymmetric allylic amination reactions, demonstrating high enantioselectivity (Togni et al., 1996).

Synthesis of Heterocyclic Compounds

  • Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives: Pyrazolo[1,5-a]pyrimidines and other polyfunctionally substituted derivatives have been synthesized starting from 3-cyanoacetylindole, highlighting the synthetic potency of these compounds (El‐Mekabaty et al., 2017).

Corrosion Inhibition

  • Inhibition of Iron Corrosion: Bipyrazole compounds have shown efficient inhibition of pure iron corrosion in acidic media. These inhibitors are found to be adsorbed on the iron surface according to the Langmuir adsorption isotherm model (Chetouani et al., 2005).

Synthesis of N-Heterocyclic Amines

  • Efficient One-Pot Synthesis Method: An efficient one-pot synthesis method has been reported for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting the ease and rapid construction of diverse N-heterocyclic amines (Becerra et al., 2021).

Properties

IUPAC Name

1-(3-methylbutyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)3-5-11-6-4-8(9)10-11/h4,6-7H,3,5H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTKVSKNKAZIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitro-1-iso-pentyl-1H-pyrazole (115 mg, 0.63 mmol) was dissolved in ethyl acetate (3 mL) and methanol (3 mL) was added. Palladium, 10 wt. % on activated carbon, wet (˜50 mg) was added to the reaction. The vial was charged with hydrogen gas (via balloon) and the reaction stirred for 16 h at 25° C. The reaction was passed through a plug of celite and concentrated in vacuo to afford 1-iso-pentyl-1H-pyrazol-3-ylamine (89 mg, 93%) as golden oil: ESI-LRMS m/e calcd for C8H15N3 [M+] 153.1, found 154.3 [M+H+].
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
3 mL
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solvent
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3 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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